molecular formula C4H10O3 B1213443 (S)-1,2,4-Butanetriol CAS No. 42890-76-6

(S)-1,2,4-Butanetriol

Cat. No.: B1213443
CAS No.: 42890-76-6
M. Wt: 106.12 g/mol
InChI Key: ARXKVVRQIIOZGF-BYPYZUCNSA-N
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Description

(S)-1,2,4-Butanetriol is an organic compound with the molecular formula C4H10O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a triol, which means it contains three hydroxyl (OH) groups. The (S)-configuration indicates the specific spatial arrangement of these groups around the chiral center, which is crucial for its chemical behavior and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-1,2,4-Butanetriol can be synthesized through various methods. One common approach involves the reduction of (S)-malic acid. The process typically includes the following steps:

    Reduction of (S)-malic acid: This is achieved using a reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions to yield this compound.

    Hydrolysis of this compound esters: Another method involves the hydrolysis of esters derived from this compound using acidic or basic conditions.

Industrial Production Methods: In industrial settings, this compound is often produced through biotechnological processes involving microbial fermentation. Specific strains of bacteria or yeast are engineered to convert substrates like glucose into this compound through metabolic pathways.

Chemical Reactions Analysis

Types of Reactions: (S)-1,2,4-Butanetriol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can yield simpler alcohols or hydrocarbons.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride (NaBH4).

    Substitution reagents: Thionyl chloride, phosphorus tribromide.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Simpler alcohols, hydrocarbons.

    Substitution: Halogenated compounds, ethers.

Scientific Research Applications

(S)-1,2,4-Butanetriol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor in the biosynthesis of various biologically active compounds.

    Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with pharmaceuticals.

    Industry: It is utilized in the production of polymers, resins, and plasticizers, enhancing the properties of these materials.

Mechanism of Action

The mechanism by which (S)-1,2,4-butanetriol exerts its effects depends on its specific application. In drug delivery, for instance, it can form stable complexes with active pharmaceutical ingredients, facilitating their transport and release in the body. The hydroxyl groups play a crucial role in these interactions, forming hydrogen bonds with other molecules and influencing their solubility and stability.

Comparison with Similar Compounds

    1,2,3-Butanetriol: Another triol with hydroxyl groups at different positions, leading to different chemical properties and reactivity.

    1,2,4-Butanetriol: The racemic mixture of (S)- and ®-1,2,4-butanetriol, which lacks the specific chiral properties of the (S)-enantiomer.

Uniqueness: (S)-1,2,4-Butanetriol’s chiral nature makes it unique compared to its racemic mixture and other isomers. This chirality can significantly influence its interactions with other chiral molecules, making it particularly valuable in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(2S)-butane-1,2,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O3/c5-2-1-4(7)3-6/h4-7H,1-3H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXKVVRQIIOZGF-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CO)[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42890-76-6
Record name (-)-1,2,4-Butanetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42890-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Butanetriol, (2S)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Butanetriol, (2S)
Source European Chemicals Agency (ECHA)
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Record name 1,2,4-BUTANETRIOL, (2S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03V2R7Y196
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Synthesis routes and methods I

Procedure details

Into a 1-liter flask provided with a distilling column, 12 g (0.2 mol) of ethylene glycol, 41 g (0.4 mol) of diethylene glycol, 53 g (0.5 mol) of 1,2,4-butane triol, 450 g (5.0 mol) of dimethyl carbonate and 0.5 g (0.003 mol) of a 28 wt % methanol solution of sodium methoxide were charged, and heated under ordinary pressure at 110 to 150° C. for 8 hours to remove the methanol produced during the reaction from the mixture by evaporation. Thereafter, by elevating the temperature up to 180° C. under reduced pressure, the residual dimethyl carbonate was removed by evaporation.
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Synthesis routes and methods II

Procedure details

A nutrient medium (100 ml, pH 7.2) consisting of polypeptone (1.0%), yeast extract (1.0%) and glycerin (1.0%) were poured into an Erlenmeyer flask (500 ml) with a baffle and the flask was sterilized at 121° C. for 15 minuets. Previously, Pseudomonas sp. DS-K-436-1 were made stationary incubation in the agar medium (pH 7.2) containing polypeptone (1.0%), yeast extract (1.0%) and glycerin (1.0%) at 30° C. for 24 hours to prepare seed strains and a loopful of the strains was seeded to the above medium. The culture medium was cultivated with agitation (125 rpm) at 30° C. for 24 hours. After the cultivation, the culture broth was taken out, the cells were collected by centrifugation and washed three times by phosphate buffer (20 m M, pH 7.2) containing magnesium sulfate (2 mM) to prepare resting cells. The cells were suspended in the phosphate buffer containing 1.0% of calcium carbonate in an Erlenmeyer flask (500 ml) equipped with a baffle. To the suspension was added 1 ml of racemic 4-chloro-1,3-butanediol and the mixture was reacted at 30° C. under stirring. At that time the remaining amount of racemic 4-chloro-1,3-butanediol was measured with gas chromatography (column support: PEG20M, 60-80 mesh) to be 35% in the remaining ratio. After the reaction, the reaction mixture was concentrated to about 1 ml and extracted with ethanol. The extract was dried over magnesium sulfate and the solvent was removed in vacuo to give 368 mg of 4-chloro-1,3-butanediol and 590 mg of 1,2,4-butanetriol. The identification and determination of these compounds was made by subjecting to the above gas chromatography and GC-MS.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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